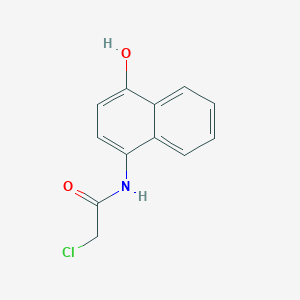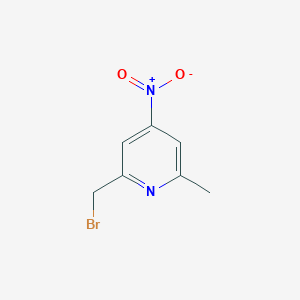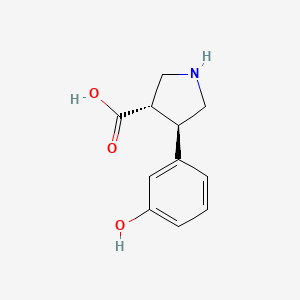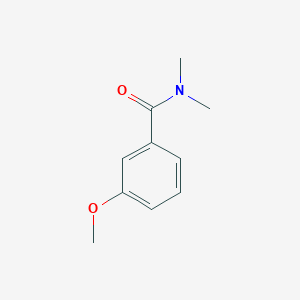
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide
Übersicht
Beschreibung
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of naphthol, which is a class of organic compounds widely studied for their biological activities and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide typically involves multi-component condensation reactions. One common method includes the reaction of 2-naphthol with aromatic aldehydes and acetamide under solvent-free conditions. Catalysts such as triethanolammonium acetate are often used to enhance the reaction efficiency . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Its antioxidant activity is attributed to its ability to scavenge free radicals and donate hydrogen atoms, thereby neutralizing reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-n-(4-hydroxynaphthalen-1-yl)acetamide can be compared with other similar compounds such as:
N-(4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA): This compound also exhibits acetylcholinesterase and α-glycosidase inhibitory activities but differs in its bromine substitution, which may affect its potency and selectivity.
2-Chloro-N-(2-hydroxynaphthalen-1-yl)acetamide: Similar in structure but with the hydroxyl group positioned differently, which can influence its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resultant properties.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-hydroxynaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-7-12(16)14-10-5-6-11(15)9-4-2-1-3-8(9)10/h1-6,15H,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJFTSYOXKEIDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298685 | |
| Record name | 2-chloro-n-(4-hydroxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6683-64-3 | |
| Record name | NSC125369 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-n-(4-hydroxynaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6612910.png)


![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)



![5-[(4-aminophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6612973.png)


![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)

